1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone
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Overview
Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in studying biochemical pathways and interactions.
Industry: Its unique properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone can be compared with other similar compounds, such as 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone and 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-12-4-2-1-3-9(12)5-13(16)15-7-11-6-10(15)8-17-11/h1-4,10-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILZTOGESQSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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